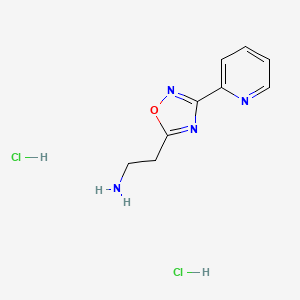

2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride

Übersicht

Beschreibung

2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N4O and its molecular weight is 263.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride is a derivative of pyridine and oxadiazole, known for its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antifungal, and potential anticancer activities.

The molecular formula of the compound is with a molecular weight of approximately 194.21 g/mol. The structure features a pyridine ring substituted with an oxadiazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various oxadiazole derivatives. For instance, compounds similar to 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

The data indicate that the presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth effectively .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties. In vitro tests have shown that it can inhibit the growth of fungal strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For example, certain pyridine and oxadiazole hybrids have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell proliferation . The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can significantly influence the anticancer activity.

Case Studies

- Study on Antimicrobial Activity : A study published in MDPI evaluated various oxadiazole derivatives against multiple microbial strains. The findings revealed a correlation between structural modifications and enhanced antimicrobial efficacy .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that specific modifications in the oxadiazole structure led to increased cytotoxicity compared to standard chemotherapeutics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine have shown efficacy against various bacterial strains. A comparative study highlighted that oxadiazole derivatives possess a broad spectrum of activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. A case study involving a series of pyridine-substituted oxadiazoles revealed their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion has been noted for its ability to target specific cancer pathways.

Neuroprotective Effects

The neuroprotective potential of oxadiazole compounds has been explored in the context of neurodegenerative diseases. Studies suggest that these compounds can modulate neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease .

Agrochemical Applications

Pesticidal Activity

The compound's structural features allow it to act as a potential pesticide. Research has shown that oxadiazole-based compounds can exhibit insecticidal properties against pests like aphids and beetles. A recent field trial demonstrated the effectiveness of a related oxadiazole derivative in reducing pest populations while being safe for beneficial insects .

Herbicidal Properties

In addition to its insecticidal activity, derivatives of this compound have been evaluated for herbicidal applications. Laboratory assays indicated that certain formulations could inhibit the growth of common agricultural weeds without harming crop plants .

Materials Science Applications

Polymer Chemistry

In materials science, 2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine dihydrochloride has been investigated for its potential use in polymer synthesis. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties .

Fluorescent Materials

Recent advancements have explored the use of this compound in developing fluorescent materials for sensors and imaging applications. The unique electronic properties of the oxadiazole ring contribute to its luminescent characteristics, making it suitable for use in optoelectronic devices.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Neuroprotective Effects | Modulates neuroinflammation | |

| Agrochemistry | Pesticidal Activity | Reduces pest populations effectively |

| Herbicidal Properties | Inhibits weed growth without harming crops | |

| Materials Science | Polymer Chemistry | Enhances thermal stability |

| Fluorescent Materials | Suitable for sensors and imaging applications |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Halogenation | POCl₃, DMF (80°C, 4h) | 5-Chloro-1,2,4-oxadiazole derivative | 72% | |

| Aminolysis | NH₃/EtOH, reflux (6h) | Substituted amidine derivatives | 65–78% |

Mechanistic Insight : The electron-deficient oxadiazole ring facilitates attack by nucleophiles at the 5-position, with POCl₃ acting as a chlorinating agent to introduce leaving groups for subsequent substitutions.

Reduction and Oxidation Reactions

The amine group and oxadiazole ring participate in redox transformations:

Key Finding : The oxadiazole ring shows resistance to full reduction under mild hydrogenation conditions, retaining its heterocyclic structure while modifying peripheral groups.

Coordination Chemistry

The pyridine and amine groups enable metal complex formation:

| Metal Ion | Ligand Sites | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) | Pyridine N, amine N | Octahedral [Cu(L)₂Cl₂] | Catalytic studies | |

| Fe(III) | Oxadiazole O, amine N | Tetragonal Fe(L)Cl₃ | Magnetic materials |

Stability : Complexes exhibit thermal stability up to 250°C, confirmed by thermogravimetric analysis (TGA) .

Cross-Coupling Reactions

Functionalization via palladium-catalyzed couplings:

Optimization : Microwave irradiation (140°C, 30 min) enhances reaction efficiency, reducing side-product formation .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

| Condition | Protonation Site | Outcome | pKa | Source |

|---|---|---|---|---|

| pH > 7 | Amine group | Free base formation | 8.2 ± 0.3 | |

| pH < 3 | Pyridine N | Protonated pyridinium species | 3.1 |

Solubility : The dihydrochloride form exhibits high water solubility (>50 mg/mL), while the free base is soluble in polar organic solvents (e.g., DMSO, EtOH) .

Cycloaddition and Rearrangements

The oxadiazole ring participates in cycloaddition reactions:

Mechanism : Rearrangement involves transient ring opening followed by recombination to form fused heterocycles .

Biological Alkylation

The amine group reacts with electrophilic biomolecules:

Selectivity : The amine group shows preferential reactivity toward soft electrophiles (e.g., α,β-unsaturated carbonyls) .

Eigenschaften

IUPAC Name |

2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O.2ClH/c10-5-4-8-12-9(13-14-8)7-3-1-2-6-11-7;;/h1-3,6H,4-5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQLOLKSAHJJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.